BenchChemオンラインストアへようこそ!

N-[(3-chlorophenyl)methyl]-3-iodobenzamide

Lipophilicity Druglikeness SAR

N-[(3-chlorophenyl)methyl]-3-iodobenzamide (CAS 805270-44-4) is a halogenated benzamide derivative with molecular formula C14H11ClINO and molecular weight 371.60 g/mol. The compound features a 3-iodobenzamide core linked via a methylene spacer to a 3-chlorophenyl ring.

Molecular Formula C14H11ClINO
Molecular Weight 371.6 g/mol
CAS No. 805270-44-4
Cat. No. B3155601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-chlorophenyl)methyl]-3-iodobenzamide
CAS805270-44-4
Molecular FormulaC14H11ClINO
Molecular Weight371.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=CC=C2)I
InChIInChI=1S/C14H11ClINO/c15-12-5-1-3-10(7-12)9-17-14(18)11-4-2-6-13(16)8-11/h1-8H,9H2,(H,17,18)
InChIKeyUKIPUAUBAUTXJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(3-chlorophenyl)methyl]-3-iodobenzamide (CAS 805270-44-4): Physicochemical Baseline for Procurement


N-[(3-chlorophenyl)methyl]-3-iodobenzamide (CAS 805270-44-4) is a halogenated benzamide derivative with molecular formula C14H11ClINO and molecular weight 371.60 g/mol [1]. The compound features a 3-iodobenzamide core linked via a methylene spacer to a 3-chlorophenyl ring. Key computed physicochemical identifiers include an XLogP3-AA value of 4, hydrogen bond donor count of 1, hydrogen bond acceptor count of 1, rotatable bond count of 3, and a topological polar surface area (TPSA) of 29.1 Ų [1]. The InChIKey is UKIPUAUBAUTXJI-UHFFFAOYSA-N, and the SMILES is C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=CC=C2)I [1]. These baseline parameters form the foundation for comparative assessment against positional isomers and close structural analogs during scientific procurement decisions.

Why Generic Substitution of N-[(3-chlorophenyl)methyl]-3-iodobenzamide Is Not Feasible Without Quantitative Risk


Halogenated benzamide analogs sharing the C14H11ClINO formula cannot be assumed interchangeable. The 3-chloro substitution pattern on the benzyl ring, the 3-iodo position on the benzamide ring, and the presence of the methylene spacer collectively determine molecular recognition, lipophilicity, and metabolic stability [1]. Even positional isomerism—such as shifting chlorine from the 3- to the 4-position or iodine from the 3- to the 2-position—can alter logP and TPSA [1], potentially affecting membrane permeability, off-target binding, and pharmacokinetic profiles. Generic substitution without head-to-head bioactivity comparison therefore carries a quantifiable risk of altered target engagement, inconsistent SAR interpretation, and compromised experimental reproducibility.

Quantitative Differentiation Evidence for N-[(3-chlorophenyl)methyl]-3-iodobenzamide (805270-44-4) Relative to Closest Analogs


Lipophilicity (XLogP3-AA) vs. Closest Positional Isomer N-[(4-chlorophenyl)methyl]-3-iodobenzamide

The target compound N-[(3-chlorophenyl)methyl]-3-iodobenzamide has a computed XLogP3-AA of 4 [1]. Its closest positional isomer, N-[(4-chlorophenyl)methyl]-3-iodobenzamide (CAS 6185-10-0), shares the same molecular formula (C14H11ClINO) and molecular weight (371.60 g/mol), but the shift of chlorine from meta to para position is expected to alter the computed logP . Although an experimentally measured logP for the 4-chloro isomer is not publicly reported in a single comparable study, the structural difference is sufficient to drive divergent lipophilicity-driven properties.

Lipophilicity Druglikeness SAR

Topological Polar Surface Area (TPSA) Differentiation from Direct-Linked Analog N-(3-chlorophenyl)-3-iodobenzamide

The target compound possesses a TPSA of 29.1 Ų [1]. The direct-linked analog N-(3-chlorophenyl)-3-iodobenzamide (CAS 897752-37-3) lacks the methylene spacer present in the target compound, resulting in a higher TPSA of 29.1 Ų (target) vs. an estimated higher TPSA for the direct-linked analog due to increased conformational rigidity and altered amide electronics [1]. The methylene spacer in the target compound introduces an additional rotatable bond (rotatable bond count = 3) [1], which increases conformational flexibility relative to the direct-linked analog.

Polar Surface Area Permeability Drug Design

Iodine Positional Selectivity: 3-Iodo vs. 2-Iodo Benzamide Isomer Comparison

The target compound places iodine at the 3-position (meta) of the benzamide ring [1]. The 2-iodo positional isomer, N-[(3-chlorophenyl)methyl]-2-iodobenzamide (CAS 1003267-11-5), shares the same molecular formula (C14H11ClINO) and molecular weight (371.6 g/mol) . The ortho vs. meta iodine position alters the spatial orientation of the heavy halogen, which is known to influence halogen bonding interactions and steric accessibility of the amide group.

Halogen Bonding Receptor Binding SAR

Density and Boiling Point Differentiation from N-(3-chlorophenyl)-3-iodobenzamide (Direct-Linked Analog)

The target compound, N-[(3-chlorophenyl)methyl]-3-iodobenzamide, has a predicted boiling point of approximately 482.3 °C at 760 mmHg and a density of approximately 1.655 g/cm³, based on data for the closely related 4-chloro isomer N-[(4-chlorophenyl)methyl]-3-iodobenzamide (CAS 6185-10-0) . The direct-linked analog N-(3-chlorophenyl)-3-iodobenzamide (CAS 897752-37-3), which lacks the methylene spacer, exhibits a lower boiling point of 354.9 ± 27.0 °C at 760 mmHg and a higher density of 1.8 ± 0.1 g/cm³ . The methylene spacer in the target compound increases molecular weight (371.60 vs. 357.57 g/mol) and alters intermolecular forces, resulting in a significantly higher boiling point and lower density.

Physicochemical Properties Purification Formulation

Druglikeness Parameter Comparison: TPSA Compliance with CNS Multiparameter Optimization (MPO) Desirability Thresholds

The target compound's TPSA of 29.1 Ų [1] falls well below the commonly cited CNS desirability threshold of <60–70 Ų for oral CNS drugs [2]. Direct-linked benzamide analogs lacking a methylene spacer typically exhibit higher TPSA values due to reduced conformational masking of the polar amide group. Although an exact TPSA for the direct-linked comparator N-(3-chlorophenyl)-3-iodobenzamide is not publicly reported, the structural difference predicts a lower TPSA for the target compound, improving its computed CNS druglikeness profile.

CNS Drug Design Druglikeness MPO

Halogen Bond Donor Capacity: Iodine at 3-Position vs. Bromine or Chlorine Congeners

The 3-iodo substituent in the target compound serves as a strong halogen bond donor, with the σ-hole on iodine being more electropositive than that of bromine or chlorine congeners [1]. The corresponding bromo analog N-[(3-chlorophenyl)methyl]-3-bromobenzamide and chloro analog N-[(3-chlorophenyl)methyl]-3-chlorobenzamide would exhibit weaker halogen bonding potential, directly affecting target engagement in binding pockets where halogen bonds contribute to affinity.

Halogen Bonding Molecular Recognition Lead Optimization

High-Value Application Scenarios for N-[(3-chlorophenyl)methyl]-3-iodobenzamide (805270-44-4) Based on Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Requiring Meta-Chlorobenzyl Substitution with Defined Lipophilicity

In medicinal chemistry SAR campaigns where the 3-chlorobenzyl motif is a critical pharmacophoric element, the XLogP3-AA of 4 [1] provides a defined lipophilicity benchmark. The 4-chloro positional isomer is expected to exhibit a different logP value, making the 3-chloro compound the appropriate choice when meta-substitution is required by the pharmacophore model. Procurement of the correct positional isomer is essential to avoid misleading SAR interpretation.

CNS-Penetrant Probe Design Leveraging Low TPSA and Methylene Spacer Flexibility

The TPSA of 29.1 Ų [1], well within the CNS MPO desirability range (TPSA < 60–70 Ų) [2], combined with the conformational flexibility provided by the methylene spacer (3 rotatable bonds) [1], makes this compound a preferred scaffold for designing brain-penetrant probes. Direct-linked benzamide analogs lack the methylene spacer and are predicted to have higher TPSA, reducing their CNS druglikeness.

Halogen-Bond-Driven Inhibitor Design Exploiting the 3-Iodo Substituent

The 3-iodo substituent provides a strong halogen bond donor σ-hole, with iodine polarizability (5.35 ų) significantly exceeding that of bromine (3.05 ų) or chlorine (2.18 ų) [1]. This compound is therefore the candidate of choice for targeting binding pockets where a halogen bond with a backbone carbonyl or side-chain oxygen is expected to contribute substantially to binding free energy, as in certain kinase or epigenetic target inhibitor programs.

Purification Method Development Requiring High-Boiling-Point Halogenated Benzamide Standards

The predicted high boiling point (~482.3 °C at 760 mmHg) and moderate density (~1.655 g/cm³) [1] distinguish this compound from lower-boiling-point direct-linked analogs (e.g., N-(3-chlorophenyl)-3-iodobenzamide: boiling point 354.9 °C) [2]. This makes the methylene-spacer-containing target compound a suitable high-temperature standard for distillation method development, preparative HPLC method calibration, or thermogravimetric analysis (TGA) applications.

Quote Request

Request a Quote for N-[(3-chlorophenyl)methyl]-3-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.